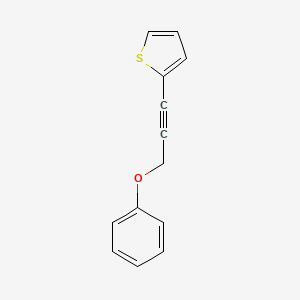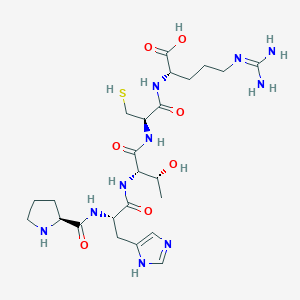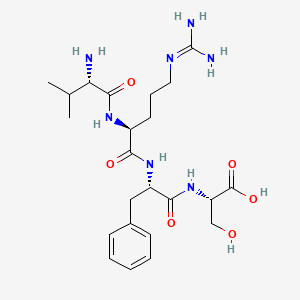
L-Valyl-N~5~-(diaminomethylidene)-L-ornithyl-L-phenylalanyl-L-serine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
L-Valyl-N~5~-(diaminomethylidene)-L-ornithyl-L-phenylalanyl-L-serine is a complex peptide compound It is composed of several amino acids, including valine, ornithine, phenylalanine, and serine, linked together through peptide bonds
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of L-Valyl-N~5~-(diaminomethylidene)-L-ornithyl-L-phenylalanyl-L-serine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Resin Loading: The first amino acid (serine) is attached to the resin.
Deprotection: The protecting group on the amino acid is removed to allow for the addition of the next amino acid.
Coupling: The next amino acid (phenylalanine) is activated and coupled to the growing peptide chain.
Repetition: Steps 2 and 3 are repeated for each subsequent amino acid (ornithine, valine).
Cleavage: The completed peptide is cleaved from the resin and purified.
Industrial Production Methods
Industrial production of this compound may involve automated peptide synthesizers, which streamline the SPPS process. These machines can handle multiple reactions simultaneously, increasing efficiency and yield. Additionally, large-scale production may utilize batch reactors and continuous flow systems to optimize reaction conditions and minimize waste.
Análisis De Reacciones Químicas
Types of Reactions
L-Valyl-N~5~-(diaminomethylidene)-L-ornithyl-L-phenylalanyl-L-serine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form disulfide bonds between cysteine residues if present.
Reduction: Reduction reactions can break disulfide bonds, reducing the compound to its monomeric form.
Substitution: Amino acid residues can be substituted with other residues to modify the compound’s properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or performic acid can be used under mild conditions.
Reduction: Dithiothreitol (DTT) or β-mercaptoethanol are common reducing agents.
Substitution: Protected amino acid derivatives and coupling reagents like HBTU or DIC are used in SPPS.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may result in the formation of disulfide-linked dimers, while reduction will yield the monomeric peptide.
Aplicaciones Científicas De Investigación
L-Valyl-N~5~-(diaminomethylidene)-L-ornithyl-L-phenylalanyl-L-serine has several scientific research applications:
Chemistry: It is used as a model compound in peptide synthesis studies and for developing new synthetic methodologies.
Biology: The compound can be used to study protein-protein interactions and enzyme-substrate specificity.
Medicine: It has potential therapeutic applications, including as a drug delivery vehicle or in the development of peptide-based drugs.
Industry: The compound can be used in the production of bioconjugates and as a component in diagnostic assays.
Mecanismo De Acción
The mechanism of action of L-Valyl-N~5~-(diaminomethylidene)-L-ornithyl-L-phenylalanyl-L-serine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
L-Valyl-N~5~-(diaminomethylidene)-L-ornithyl-L-phenylalanyl-L-serine can be compared with other similar peptide compounds, such as:
L-Valyl-N~5~-(diaminomethylidene)-L-ornithylglycine: This compound has a similar structure but lacks the phenylalanine and serine residues.
L-Isoleucyl-L-valyl-N~5~-(diaminomethylidene)-L-ornithyl-L-leucyl-L-glutaminyl-L-alanine: This compound has additional amino acids, making it more complex.
L-Valyl-L-citrulline: This compound is used as a linker in antibody-drug conjugates and has different functional properties.
Propiedades
Número CAS |
928653-39-8 |
|---|---|
Fórmula molecular |
C23H37N7O6 |
Peso molecular |
507.6 g/mol |
Nombre IUPAC |
(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-methylbutanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-phenylpropanoyl]amino]-3-hydroxypropanoic acid |
InChI |
InChI=1S/C23H37N7O6/c1-13(2)18(24)21(34)28-15(9-6-10-27-23(25)26)19(32)29-16(11-14-7-4-3-5-8-14)20(33)30-17(12-31)22(35)36/h3-5,7-8,13,15-18,31H,6,9-12,24H2,1-2H3,(H,28,34)(H,29,32)(H,30,33)(H,35,36)(H4,25,26,27)/t15-,16-,17-,18-/m0/s1 |
Clave InChI |
BQFDPQGNWOYBOO-XSLAGTTESA-N |
SMILES isomérico |
CC(C)[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CO)C(=O)O)N |
SMILES canónico |
CC(C)C(C(=O)NC(CCCN=C(N)N)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CO)C(=O)O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Piperazine, 1,4-bis[2-[(dimethyloctadecylsilyl)oxy]ethyl]-](/img/structure/B14177712.png)
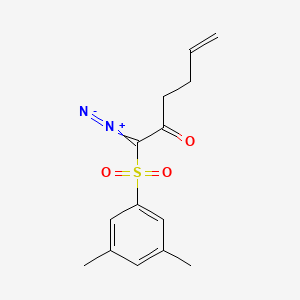
![N,N-diethyl-3-imidazo[1,2-a]pyrimidin-2-ylbenzenesulfonamide](/img/structure/B14177731.png)
![Ethyl [(6-chloropyridin-3-yl)methyl]phenylphosphinate](/img/structure/B14177738.png)

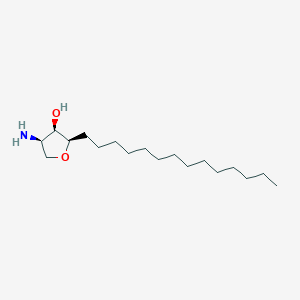

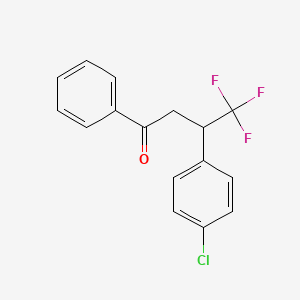
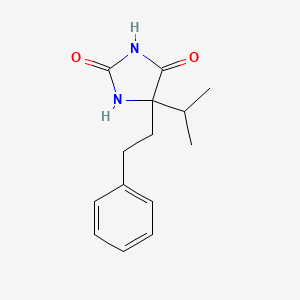
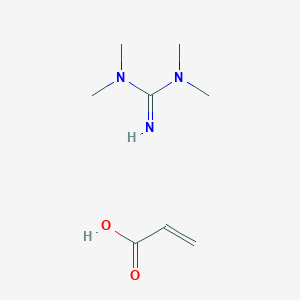
![tetracyclo[8.6.2.24,7.011,16]icosa-1(17),4,6,10(18),11,13,15,19-octaene](/img/structure/B14177802.png)
![3-[5-(Naphthalen-1-yl)furan-2-yl]-1-phenylprop-2-en-1-one](/img/structure/B14177809.png)
